molecular formula C6H4N2O B3038734 2-Cyano-6-hydroxypyridine CAS No. 89324-17-4

2-Cyano-6-hydroxypyridine

Cat. No.: B3038734
CAS No.: 89324-17-4
M. Wt: 120.11 g/mol
InChI Key: ZGXSOXBXXNEYNE-UHFFFAOYSA-N
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Description

2-Cyano-6-hydroxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring. It is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Scientific Research Applications

2-Cyano-6-hydroxypyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

2-Cyano-6-hydroxypyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The synthesis of 2-Cyano-6-hydroxypyridine and similar compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . The selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been a longstanding subject in organic synthetic chemistry .

Mechanism of Action

Target of Action

2-Cyano-6-hydroxypyridine, also known as 6-oxo-1,6-dihydropyridine-2-carbonitrile or 6-hydroxypicolinonitrile , is a derivative of picolinic acid . Picolinic acid derivatives are known to exhibit enol-keto tautomerism and have potential complexing ability via N,O-chelation or N,O,O-chelation . .

Mode of Action

It is known that picolinic acid derivatives, such as this compound, exhibit enol-keto tautomerism . This tautomerism could potentially influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

It is known that 2-pyridone degradation, a related compound, is commonly initiated by mono-oxygenase attack, resulting in a diol, such as 2,5-dihydroxypyridine, which is metabolized via the maleamate pathway . This information might provide some insight into the potential biochemical pathways affected by this compound.

Result of Action

It is known that 2-pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . This information might provide some insight into the potential effects of this compound’s action.

Action Environment

It is known that 2-pyridone, a related compound, is rapidly degraded by microorganisms in the soil environment, with a half-life less than one week . This information might provide some insight into how environmental factors could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-hydroxypyridine typically involves the reaction of 2,6-dichloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atoms with cyano and hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-6-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-cyano-6-pyridone.

    Reduction: Formation of 2-amino-6-hydroxypyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Comparison with Similar Compounds

    2-Hydroxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.

    2-Cyano-4-hydroxypyridine: The position of the hydroxyl group is different, leading to variations in reactivity and biological activity.

    2-Cyano-6-methoxypyridine: The hydroxyl group is replaced by a methoxy group, altering its chemical and biological properties.

Uniqueness: 2-Cyano-6-hydroxypyridine is unique due to the presence of both cyano and hydroxyl groups at specific positions on the pyridine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-oxo-1H-pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXSOXBXXNEYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89324-17-4, 95907-04-3
Record name 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89324-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95907-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-oxo-1,6-dihydropyridine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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